REACTION_CXSMILES
|
O.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Zr+4:18].C(CC(=O)C)(=O)C.[CH3:26][CH:27]([O:31][C:32]([CH3:34])=[O:33])[CH2:28][O:29][CH3:30]>C(O)(C)C>[CH3:26][CH:27]([O:31][C:32]([CH3:34])=[O:33])[CH2:28][O:29][CH3:30].[Zr:18] |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
zirconium tetraisopropoxide
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Zr+4]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC(COC)OC(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to hydrolytic condensation
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
PGMEA
|
Type
|
product
|
Smiles
|
CC(COC)OC(=O)C
|
Name
|
zirconium
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Zr+4:18].C(CC(=O)C)(=O)C.[CH3:26][CH:27]([O:31][C:32]([CH3:34])=[O:33])[CH2:28][O:29][CH3:30]>C(O)(C)C>[CH3:26][CH:27]([O:31][C:32]([CH3:34])=[O:33])[CH2:28][O:29][CH3:30].[Zr:18] |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
zirconium tetraisopropoxide
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Zr+4]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC(COC)OC(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to hydrolytic condensation
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
PGMEA
|
Type
|
product
|
Smiles
|
CC(COC)OC(=O)C
|
Name
|
zirconium
|
Type
|
product
|
Smiles
|
[Zr]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |